

# Spectroscopic Profile of 3-Aminoindolin-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 3-Aminoindolin-2-one

Cat. No.: B1141595

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Aminoindolin-2-one**. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document collates reference data from closely related analogs and established principles of spectroscopic analysis. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and similar compounds.

## Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **3-Aminoindolin-2-one** based on the analysis of structurally similar compounds. These values provide a reference range for the identification and characterization of **3-Aminoindolin-2-one**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.20-7.50	m	4H	Aromatic protons (H4, H5, H6, H7)
~4.50	s	1H	Methine proton (H3)
~2.00-3.00	br s	2H	Amine protons (-NH <sub>2</sub> )
~8.00-9.00	br s	1H	Amide proton (-NH)

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
~175-180	Carbonyl carbon (C2)
~140-145	Quaternary aromatic carbon (C7a)
~125-130	Aromatic methine carbons (C5, C6)
~120-125	Quaternary aromatic carbon (C3a)
~110-115	Aromatic methine carbons (C4, C7)
~55-60	Methine carbon (C3)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3500	Medium, Sharp (two bands)	N-H stretch (primary amine)
3150-3300	Medium, Broad	N-H stretch (lactam)
~1680	Strong, Sharp	C=O stretch (lactam)
1600-1620	Medium	N-H bend (amine)
1450-1500	Medium	C=C stretch (aromatic)

Table 3: Mass Spectrometry (MS) Data

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	148.16 g/mol
Expected [M] <sup>+</sup> • (m/z)	148
Key Fragmentation Peaks (m/z)	120, 92, 65

## Experimental Protocols

The following sections detail standardized methodologies for acquiring spectroscopic data for heterocyclic compounds such as **3-Aminoindolin-2-one**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the molecular structure of **3-Aminoindolin-2-one**.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **3-Aminoindolin-2-one** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>). The choice of solvent is critical and should be based on the solubility of the compound.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard (δ = 0.00 ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, a standard pulse sequence is used. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **3-Aminoindolin-2-one** by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal.
- **Sample Spectrum:** Place the sample on the crystal and apply pressure to ensure good contact. Record the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . An accumulation of 16 to 32 scans is generally sufficient to obtain a high-quality spectrum.<sup>[1]</sup>
- **Data Processing:** The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The positions and intensities of the absorption bands are then analyzed to identify characteristic functional group vibrations.<sup>[1]</sup>

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Aminoindolin-2-one**.

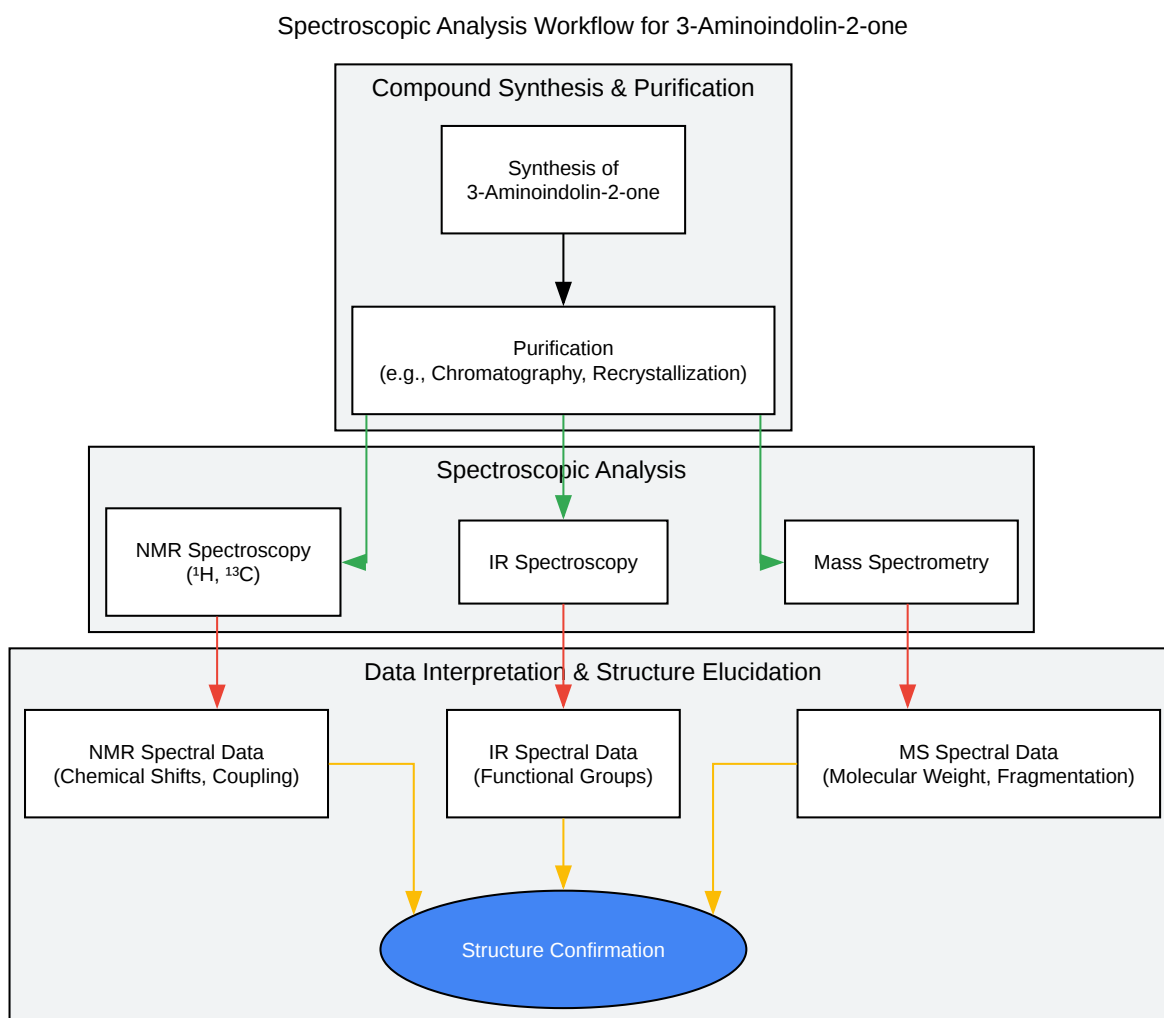
Methodology:

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** The choice of ionization technique is crucial. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that typically yields the molecular ion peak with minimal fragmentation.

- Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ). The resulting mass spectrum displays the relative abundance of each ion.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Aminoindolin-2-one**.



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Caption: General workflow for the spectroscopic characterization of **3-Aminoindolin-2-one**.

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## References

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